![molecular formula C18H19N3O4S B2772702 6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-95-7](/img/structure/B2772702.png)

6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

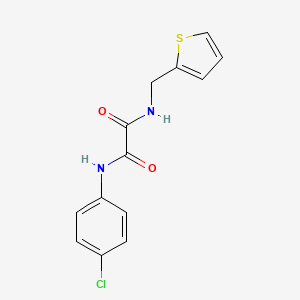

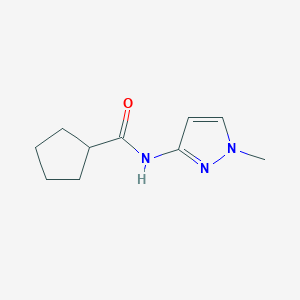

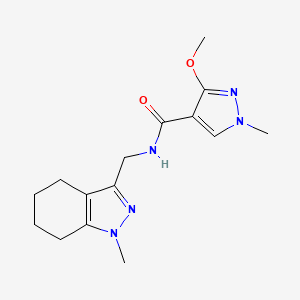

“6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” is a compound that belongs to the class of pyridine derivatives . Pyridine derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . This compound is a part of a series of 2-amino-3- (3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3- c] pyridine derivatives which have been evaluated for anticancer properties against several cancer cell lines .

Synthesis Analysis

The synthesis of “6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide” involves the condensation between ethyl 2-cyanoacetate and 1-acetylpiperidin-4-one in ethanol as solvent . The crude residue obtained from this reaction was purified by crystallization with ethyl ether to furnish the compound .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a nitrogen-bearing heterocycle . This privileged scaffold has been consistently incorporated in a diverse range of drug candidates .Applications De Recherche Scientifique

- Researchers have explored the potential of this compound as an anticancer agent. Its structural features make it an interesting candidate for inhibiting cancer cell growth. Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types .

- Some synthetic coumarins, including derivatives of this compound, have been screened for anti-HIV properties. Investigating their effectiveness in inhibiting viral replication is crucial for developing new antiviral therapies .

- Coumarins are known for their anti-inflammatory properties. This compound may exhibit similar effects, making it relevant for conditions involving inflammation .

- The compound’s structure suggests potential antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases .

- Given the increasing prevalence of Alzheimer’s disease, compounds with neuroprotective properties are of great interest. Investigating this compound’s effects on neurodegenerative processes could yield valuable insights .

- DNA gyrase is an essential enzyme involved in DNA replication and repair. Inhibiting this enzyme can be a strategy for developing antimicrobial agents. Research into whether this compound affects DNA gyrase could be significant .

Anticancer Properties

Anti-HIV Activity

Anti-Inflammatory Effects

Antioxidant Potential

Anti-Alzheimer’s Research

DNA Gyrase Inhibition

Orientations Futures

Propriétés

IUPAC Name |

6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-10(22)21-8-7-12-14(9-21)26-18(15(12)16(19)23)20-17(24)11-5-3-4-6-13(11)25-2/h3-6H,7-9H2,1-2H3,(H2,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWNUTREXDBTIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)

![4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772635.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isopropyl-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2772636.png)

![2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2772638.png)

![1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2772639.png)

![N-[3-(4-morpholinyl)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide](/img/structure/B2772640.png)